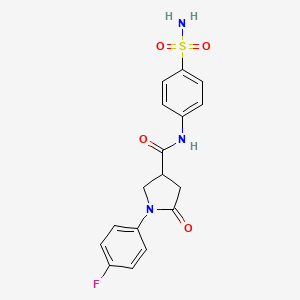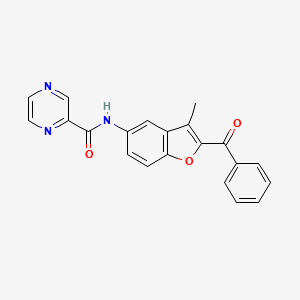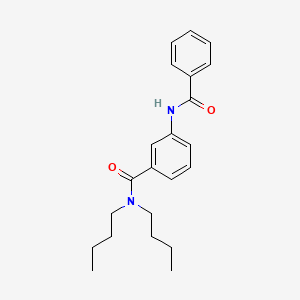![molecular formula C15H19N3O3S2 B11167783 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11167783.png)
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features an ethoxymethyl group and a methoxyethylsulfanyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to facilitate the cyclization process.
-
Introduction of the Ethoxymethyl Group: : The ethoxymethyl group can be introduced by reacting the thiadiazole intermediate with ethyl bromide or ethyl iodide in the presence of a base, such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
-
Attachment of the Methoxyethylsulfanyl Group: : The methoxyethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with 2-methoxyethylthiol in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent, such as tetrahydrofuran or dimethyl sulfoxide, at room temperature or slightly elevated temperatures.
-
Formation of the Benzamide Moiety: : The final step involves the coupling of the thiadiazole intermediate with a benzoyl chloride derivative in the presence of a base, such as triethylamine or pyridine. The reaction is typically carried out in an aprotic solvent, such as dichloromethane or chloroform, at room temperature.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
-
Reduction: : The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form thiols or amines.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl or methoxyethylsulfanyl groups are replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halides or amines.
Scientific Research Applications
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
-
Biology: : The compound has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
-
Medicine: : The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.
-
Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
-
Inhibiting Enzymes: : The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate binding.
-
Disrupting Cell Membranes: : The compound can disrupt the integrity of cell membranes by interacting with membrane lipids, leading to cell lysis and death.
-
Inducing Apoptosis: : The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways, such as the caspase cascade.
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide can be compared with other thiadiazole derivatives, such as:
-
N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide: : This compound lacks the ethoxymethyl group and has different biological activities.
-
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(2-ethoxyethyl)sulfanyl]benzamide: : This compound has an ethoxyethyl group instead of a methoxyethyl group, resulting in different chemical properties.
-
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzoic acid: : This compound has a carboxylic acid group instead of a benzamide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O3S2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-3-21-10-13-17-18-15(23-13)16-14(19)11-6-4-5-7-12(11)22-9-8-20-2/h4-7H,3,8-10H2,1-2H3,(H,16,18,19) |
InChI Key |
MVXNRHUIIPKXNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC=CC=C2SCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11167721.png)
![N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B11167726.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B11167728.png)

![2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11167736.png)
![1-butyl-N-{4-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167741.png)
![Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B11167745.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B11167753.png)
![4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B11167758.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B11167771.png)
![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11167782.png)

